1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole
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Overview
Description
1-[2-Methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a 2-methoxy-5-(trifluoromethyl)phenyl group.
Preparation Methods
The synthesis of 1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-(trifluoromethyl)benzaldehyde and pyrrole.
Condensation Reaction: The key step involves a condensation reaction between 2-methoxy-5-(trifluoromethyl)benzaldehyde and pyrrole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The crude product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .
Chemical Reactions Analysis
1-[2-Methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
1-[2-Methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
The exact mechanism of action depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
1-[2-Methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole can be compared with other similar compounds, such as:
2-Methoxy-5-(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethylphenyl group but differ in the heterocyclic ring structure.
Trifluoromethylpyridines: These compounds contain a pyridine ring instead of a pyrrole ring and exhibit different chemical and biological properties.
Indole derivatives: Indoles are structurally similar to pyrroles but contain a fused benzene ring, leading to distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
1-[2-methoxy-5-(trifluoromethyl)phenyl]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c1-17-11-5-4-9(12(13,14)15)8-10(11)16-6-2-3-7-16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNZWMUWFNFGAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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